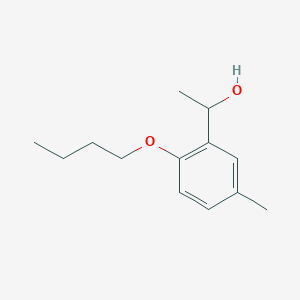

1-(2-Butoxy-5-methylphenyl)ethanol

Description

1-(2-Butoxy-5-methylphenyl)ethanol is a secondary alcohol derivative featuring a phenyl ring substituted with a butoxy group at the 2-position and a methyl group at the 5-position. Its structure combines aromatic ether and alcohol functionalities, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and polymer chemistry. Notably, its ketone analog, 1-(2-Butoxy-5-methylphenyl)ethanone, has been discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or demand .

Properties

IUPAC Name |

1-(2-butoxy-5-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-4-5-8-15-13-7-6-10(2)9-12(13)11(3)14/h6-7,9,11,14H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQQSAITTQUMNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Butoxy-5-methylphenyl)ethanol typically involves the reaction of 2-butoxy-5-methylphenol with ethylene oxide under basic conditions. The reaction is carried out in the presence of a catalyst such as potassium hydroxide, which facilitates the opening of the ethylene oxide ring and its subsequent attachment to the phenol.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor containing the catalyst. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Butoxy-5-methylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The butoxy and methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: The major products include 1-(2-butoxy-5-methylphenyl)ethanone.

Reduction: The major products include 1-(2-butoxy-5-methylphenyl)ethane.

Substitution: The products depend on the substituent introduced, such as 1-(2-chloro-5-methylphenyl)ethanol.

Scientific Research Applications

1-(2-Butoxy-5-methylphenyl)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the formulation of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Butoxy-5-methylphenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The butoxy and methyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution in biological systems.

Comparison with Similar Compounds

1-(2-Butoxy-5-methylphenyl)ethanone (CAS: Discontinued)

- Structure : Replaces the alcohol group (-OH) with a ketone (-C=O).

- Properties: Higher lipophilicity due to the absence of polar -OH. Likely reduced water solubility compared to the ethanol derivative.

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5)

- Structure : Features a branched 1,1,3,3-tetramethylbutyl substituent and an extended ethoxyethoxy chain.

- Properties: Increased molecular weight (vs. This compound) due to the bulky alkyl group. Enhanced surfactant properties from the ethoxyethoxy motif, common in emulsifiers .

- Applications : Likely used in industrial surfactants or solubilizing agents.

4-Methyl-2-butoxyphenol Derivatives

- Structure: Lacks the ethanol/kethone moiety but shares the 2-butoxy-5-methylphenyl backbone.

- Properties :

- Higher volatility due to smaller functional groups.

- Reduced hydrogen-bonding capacity compared to alcohol derivatives.

- Applications : Common in fragrances or antioxidants.

Comparative Data Table

*Estimated based on substituent contributions.

Key Research Findings

- Steric Effects: The 2-butoxy group in this compound imposes steric hindrance, slowing nucleophilic attacks at the aromatic ring compared to unsubstituted analogs.

- Thermal Stability: Ethanol derivatives generally exhibit better thermal stability than ketones due to hydrogen-bonding networks, critical for high-temperature polymer applications.

Biological Activity

1-(2-Butoxy-5-methylphenyl)ethanol, also known as butoxyphenol, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H18O2

- Molecular Weight : 198.27 g/mol

- CAS Number : 7845602

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have indicated that this compound demonstrates significant antimicrobial activity against various bacterial strains.

- Antioxidant Activity : The compound has been shown to scavenge free radicals, contributing to its antioxidant properties.

- Anti-inflammatory Effects : Preliminary research suggests potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways and molecular targets:

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis. Its effectiveness varies among different bacterial strains.

- Antioxidant Mechanism : It acts as a free radical scavenger, reducing oxidative stress in cells. This is measured using assays such as DPPH and FRAP.

- Anti-inflammatory Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Antimicrobial Efficacy :

- A study tested the antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 0.05 mg/mL for certain strains, indicating its potential as a natural antimicrobial agent.

- Antioxidant Activity :

- Anti-inflammatory Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.